N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 5-butyl-1,3,4-thiadiazol-2-yl group. The 2-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets, while the thiadiazole and oxazole rings contribute to metabolic stability .
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-3-4-9-13-20-21-17(25-13)19-16(23)14-10(2)24-22-15(14)11-7-5-6-8-12(11)18/h5-8H,3-4,9H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDVTARYHUZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2-oxazole carboxamides with diverse substitutions. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications.
Structural Analogues and Substituent Variations
Key Observations
Alkyl Chain Length in Thiadiazole Substitution: The ethyl-substituted analogue (348.81 g/mol, ) has a lower molecular weight and shorter alkyl chain than the target compound (butyl group).
Heterocyclic Replacements :
- Replacement of the thiadiazole with a bromopyridinyl group () introduces a larger halogen atom (bromine) and a nitrogen-rich aromatic system, which could alter electronic properties and binding interactions.
Electron-Withdrawing Groups: The 2-cyanophenyl derivative () replaces the thiadiazole with a cyano-substituted phenyl group. The electron-withdrawing cyano group may enhance metabolic stability but reduce bioavailability due to increased polarity.
However, the hydroxylethyl group may introduce hydrogen-bonding capacity, affecting solubility.
Pharmacological Implications
- Lipophilicity: The butyl chain in the target compound likely enhances lipophilicity compared to ethyl or cyano-substituted analogues, favoring passive diffusion across biological membranes but risking solubility limitations.
- Metabolic Stability: Thiadiazole and oxazole rings are known for resistance to oxidative metabolism, suggesting improved stability over derivatives with more labile substituents (e.g., esters or amides).
Research Tools and Structural Analysis
Crystallographic software such as SHELX (for small-molecule refinement, ) and ORTEP-3 (for graphical representation, ) have been critical in resolving the structures of similar compounds. These tools enable precise determination of bond lengths, angles, and conformational preferences, which are essential for structure-activity relationship (SAR) studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
